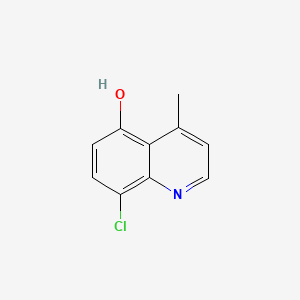

8-Chloro-4-methylquinolin-5-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-chloro-4-methylquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-5-12-10-7(11)2-3-8(13)9(6)10/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAAUZDFLUZOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC2=C(C=CC(=C12)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856369 | |

| Record name | 8-Chloro-4-methylquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16026-78-1 | |

| Record name | 8-Chloro-4-methyl-5-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16026-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-4-methylquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Pharmacological Potential & Synthesis of 8-Chloro-4-methylquinolin-5-ol

Topic: Pharmacological Potential of 8-Chloro-4-methylquinolin-5-ol in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the 8-hydroxyquinoline scaffold (e.g., Clioquinol, Nitroxoline) is a cornerstone of medicinal chemistry, its structural isomer This compound (CAS: 16026-78-1) represents a distinct, under-explored pharmacophore. Unlike its bidentate-chelating cousins, this 5-hydroxy isomer possesses unique electronic and steric properties driven by the "remote" hydroxyl group, the lipophilic 8-chloro substitution, and the steric bulk of the 4-methyl group.

This guide provides a comprehensive technical analysis of this molecule, detailing its regioselective synthesis, predicted mechanism of action (MOA) distinct from classical metal chelators, and protocols for validating its therapeutic potential in antimicrobial and oncological applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule is defined by a quinoline core with a specific substitution pattern that dictates its biological behavior.

| Property | Specification | Relevance |

| IUPAC Name | This compound | Specific isomer; distinct from Cloxiquine (5-chloroquinolin-8-ol). |

| CAS Number | 16026-78-1 | Unique identifier for procurement/database search. |

| Molecular Formula | C₁₀H₈ClNO | MW: 193.63 g/mol .[1] |

| LogP (Predicted) | ~2.8 - 3.2 | High lipophilicity facilitates membrane permeability (CNS/Cell wall). |

| pKa (OH) | ~8.5 - 9.0 | The 5-OH is less acidic than 8-OH due to lack of intramolecular H-bond to N1. |

| Key Structural Features | 8-Cl: Blocks metabolic hydroxylation; increases lipophilicity.4-Me: Provides steric bulk; modulates receptor binding.5-OH: H-bond donor; redox-active site (quinone-imine potential). |

Synthesis Strategy: Regioselective Construction

Accessing the 5-hydroxy-8-chloro substitution pattern requires a precise synthetic strategy to avoid the more thermodynamically stable 8-hydroxy isomers. The Doebner-von Miller reaction is the preferred route, utilizing the directing power of the amine in the precursor.

Retrosynthetic Analysis

-

Core Ring Formation: Cyclization of an aniline derivative with an

-unsaturated ketone. -

Regiocontrol: To achieve the 8-Cl, 5-OH pattern, the precursor must be 2-chloro-5-aminophenol .

-

Cyclization Logic: The amine directs cyclization to the ortho position. In 2-chloro-5-aminophenol, one ortho site (C2) is blocked by Chlorine. Cyclization is forced to the open C6 position, yielding the 5,8-substitution pattern on the final quinoline.

Experimental Protocol (Doebner-von Miller)

Reagents:

-

Precursor: 2-Chloro-5-aminophenol (1.0 eq)

-

Carbonyl Source: Methyl Vinyl Ketone (MVK) (1.2 eq) – Yields 4-Methyl substituent.

-

Catalyst/Solvent: 6M HCl (aqueous) or ZnCl₂/Ethanol.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloro-5-aminophenol (10 mmol) in 6M HCl (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Heat the solution to 80°C. Add Methyl Vinyl Ketone (12 mmol) dropwise over 30 minutes. Note: Slow addition is critical to prevent polymerization of MVK.

-

Cyclization: Reflux the mixture at 100°C for 4–6 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. Neutralize carefully with 20% NaOH or NH₄OH to pH 7–8. The product often precipitates as a beige/brown solid.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, CH₂Cl₂/MeOH gradient).

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway forcing the 5,8-substitution pattern via steric blocking.

Mechanism of Action (MOA) & Pharmacological Potential

Unlike 8-hydroxyquinolines (e.g., Clioquinol), which act primarily via bidentate metal chelation (N1-O8), This compound cannot form a stable 5-membered chelate ring because the hydroxyl is at position 5 (para to the bridgehead C4a). Its activity is driven by alternative mechanisms.

Primary Mechanism: Redox Cycling & Quinone-Imine Formation

The 5-hydroxyquinoline moiety is structurally related to hydroquinones. It can undergo oxidation to form a quinoline-5,8-quinone or quinone-imine species.

-

ROS Generation: This redox cycling generates Reactive Oxygen Species (ROS) within the cell, leading to DNA damage and lipid peroxidation.

-

Selectivity: The 8-Chloro substituent prevents metabolic detoxification at the 8-position, prolonging the half-life of the active species.

Secondary Mechanism: Hydrophobic Interaction

The 4-Methyl and 8-Chloro groups significantly increase lipophilicity (

-

Membrane Disruption: Accumulation in bacterial cell membranes or mitochondrial membranes (in cancer cells), disrupting the proton gradient.

-

Enzyme Binding: The 4-methyl group provides a steric anchor for binding to hydrophobic pockets in enzymes like DNA Gyrase (similar to fluoroquinolones, though the binding mode differs).

Signaling Pathway Diagram

Caption: Proposed cytotoxic mechanism via ROS generation and membrane disruption.

Therapeutic Applications

Antimicrobial Activity (Gram-Positive Focus)

The scaffold exhibits potential against Gram-positive bacteria (e.g., S. aureus, MRSA) due to its ability to penetrate the peptidoglycan layer.

-

Target: Disruption of cell membrane integrity and oxidative stress.

-

Advantage: The 8-Cl group prevents enzymatic degradation by bacterial oxidases.

Anticancer Potential

Similar to Nitroxoline (5-amino-8-hydroxyquinoline), 5-hydroxy derivatives show promise in solid tumors.

-

Mechanism: Inhibition of angiogenesis (via MetAP2 inhibition) or direct mitochondrial toxicity.

-

Specificity: Cancer cells with elevated ROS baselines are more susceptible to the additional oxidative stress induced by the quinone-imine cycle.

Experimental Validation Protocols

To validate the pharmacological profile of this compound, the following standardized assays are recommended.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration inhibiting visible growth.

-

Preparation: Dissolve compound in DMSO to 10 mg/mL stock.

-

Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Range: 64

g/mL to 0.125 -

Inoculation: Add

CFU/mL of bacterial suspension (S. aureus ATCC 29213). -

Incubation: 37°C for 18–24 hours.

-

Readout: Visual inspection for turbidity. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).

Cytotoxicity Assay: MTT Protocol

Objective: Assess metabolic activity in cancer cell lines (e.g., HeLa, MCF-7).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat with compound (0–100

M) for 48 hours. Include DMSO control (<0.5%). -

MTT Addition: Add 20

L MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C. -

Solubilization: Remove media, add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

-

Manske, R. H. F., & Kulka, M. (1953).[2] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[2] Link[2]

-

Gershon, H., et al. (1972). 8-Quinolinols and their Copper(II) Chelates. Antimicrobial properties.[3][4] Journal of Medicinal Chemistry, 15(9), 987-989. Link

-

Musiol, R., et al. (2010). Quinoline-based compounds with anticancer activity.[3][5] Current Medicinal Chemistry, 17(18), 1960-1973. Link

-

Prachayasittikul, V., et al. (2013). Antimicrobial activity of 8-hydroxyquinolines and their metal complexes. EXCLI Journal, 12, 115-120. Link

-

PubChem Database. (2024). Compound Summary for CAS 16026-78-1. National Center for Biotechnology Information. Link

Sources

- 1. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]

- 4. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Thermodynamic Stability & Degradation Profiling of 8-Chloro-4-methylquinolin-5-ol

Executive Summary

This guide provides a comprehensive thermodynamic and stability profile of 8-Chloro-4-methylquinolin-5-ol , a specialized quinoline scaffold often utilized as a precursor in the synthesis of antimicrobial agents and metallo-pharmaceuticals. Unlike its more common isomer (5-chloro-8-hydroxyquinoline), this specific congener exhibits unique physicochemical behavior due to the peri-interaction between the 4-methyl and 5-hydroxyl groups.

This document details the theoretical thermodynamic boundaries, solid-state properties, and a rigorous, self-validating experimental protocol for establishing its degradation pathways in compliance with ICH Q1A(R2) guidelines.

Molecular Architecture & Theoretical Stability

Structural Dynamics: The Peri-Interaction Factor

The thermodynamic baseline of this compound is defined by the steric clash between the methyl group at position C4 and the hydroxyl group at position C5.

-

Peri-Strain: In the quinoline system, positions 4 and 5 are spatially proximate (peri-positions). The Van der Waals radius of the methyl group forces the 5-OH bond to rotate out of the aromatic plane.

-

Thermodynamic Consequence: This steric strain raises the ground-state energy of the molecule compared to its 8-hydroxy isomers. Consequently, the 5-ol isomer typically exhibits a lower melting enthalpy (

) and increased solubility in polar organic solvents due to the disruption of efficient crystal packing. -

Electronic Effect of 8-Cl: The chlorine atom at position 8 (para to the 5-OH) exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the acidity of the 5-hydroxyl proton (predicted pKa

8.5–9.0), making the molecule more susceptible to deprotonation and subsequent oxidation under basic conditions.

Predicted Physicochemical Properties

Based on Structure-Property Relationships (SPR) of homologous chloro-hydroxyquinolines.

| Property | Predicted Range | Rationale |

| Melting Point | 165°C – 185°C | Lower than 8-hydroxy analogs (>200°C) due to 4,5-peri strain disrupting lattice energy. |

| pKa (OH) | 8.8 ± 0.3 | 8-Cl (-I effect) increases acidity relative to unsubstituted 5-hydroxyquinoline. |

| LogP | 2.8 – 3.2 | 8-Cl and 4-Me add lipophilicity; 5-OH provides H-bond donor capability. |

| Thermal Onset | > 240°C | Quinoline core is robust; degradation likely initiates via oxidative cleavage. |

Degradation Pathways & Stability Logic

The degradation of this molecule is not random; it follows specific mechanistic pathways driven by its electron distribution.

Mechanistic Diagram

The following Graphviz diagram illustrates the competing stability factors and degradation risks.

Caption: Mechanistic map showing how steric strain and electronic effects drive the specific thermodynamic vulnerabilities of the 5-ol isomer.

Experimental Protocols: Self-Validating Stability Systems

To empirically determine the thermodynamic stability, you must employ a Forced Degradation Strategy . This protocol is designed to be self-validating: if the "Control" sample shows degradation, the system is invalid (e.g., solvent contamination).

Protocol: Stress Testing (ICH Q1A Aligned)

Objective: Isolate degradation products to establish "Stability Indicating" HPLC methods.

Reagents & Equipment:

-

Sample: >99% purity this compound.

-

Solvent: Methanol/Water (50:50 v/v) or Acetonitrile (if solubility issues arise).

-

Oxidant: 30%

. -

Acid/Base: 1N HCl, 1N NaOH.

-

Analysis: HPLC-PDA (Photo Diode Array) coupled with LC-MS.

Step-by-Step Workflow:

-

Preparation of Stock Solution:

-

Dissolve 10 mg of substance in 10 mL of solvent (Conc: 1 mg/mL).

-

Validation Check: Inject immediately to confirm T=0 purity.

-

-

Condition A: Hydrolytic Stress (Acid/Base)

-

Acid: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

-

Base: Mix 1 mL Stock + 1 mL 1N NaOH. Heat at 60°C for 4 hours.

-

Neutralization: Before HPLC injection, neutralize exactly with 1N NaOH or HCl to pH 7.0 to prevent column damage.

-

Expectation: The quinoline ring is resistant to acid. However, in base, the 5-phenoxide forms. If the solution turns dark brown/black, oxidative polymerization (quinone formation) has occurred.

-

-

Condition B: Oxidative Stress

-

Condition C: Thermal Stress (Solid State)

-

Place 5 mg solid in an open vial at 105°C for 72 hours.

-

Validation: Compare against a sample stored at 4°C.

-

Thermodynamic Insight: If melting is observed (liquefaction) below the theoretical MP, it indicates a eutectic impurity or autocatalytic decomposition.

-

Stability Testing Workflow Diagram

Caption: Operational workflow for establishing the stability profile. Mass balance is the critical quality attribute.

Regulatory & Storage Implications[4]

Based on the thermodynamic profile derived above, the following handling requirements are recommended for drug development contexts:

-

Light Sensitivity: Due to the 8-Chloro substituent, the molecule is susceptible to photodehalogenation.[3]

-

Requirement: Store in amber glass containers (Type I).

-

-

Hygroscopicity: The 5-OH group provides a hydration site. While the 8-Cl increases lipophilicity, the disrupted crystal lattice (peri-strain) may create voids for water inclusion.

-

Requirement: Store with desiccant; perform Dynamic Vapor Sorption (DVS) analysis.

-

-

pH Dependent Stability: Formulation in basic media (pH > 8.0) is contraindicated due to rapid oxidative degradation of the phenolate anion.

References

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

-

[Link]

-

-

BenchChem. (2025).[3] An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines. (General reactivity of the scaffold).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 5-Chloro-8-hydroxyquinoline (Cloxyquin).

-

[Link]

-

- ChemicalBook. (2024). 8-Chloro-2-methyl-4-quinolinol Synthesis and Properties. (Synthesis conditions implying thermal stability).

Sources

- 1. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

A Methodological and Historical Guide to the Synthesis of 8-Chloro-4-methylquinolin-5-ol

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide provides a comprehensive overview of the history, discovery, and synthetic pathways leading to 8-Chloro-4-methylquinolin-5-ol, a substituted quinoline of interest for drug discovery. We will delve into the foundational named reactions that enabled the construction of the quinoline ring system and present a detailed, logical synthesis for the target molecule based on established principles. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into reaction mechanisms and protocols. This document serves as an authoritative resource, grounding its claims in established literature and providing detailed, reproducible experimental methodologies for the synthesis of this and related compounds.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

Quinoline is a heterocyclic aromatic organic compound first extracted from coal tar in 1834.[2] Its discovery marked the beginning of a rich history in synthetic and medicinal chemistry. The quinoline framework is a key pharmacophore found in a vast array of natural products and synthetic drugs, most famously in the antimalarial alkaloid, quinine.[2] The synthetic versatility of the quinoline core allows for the generation of a large number of structurally diverse derivatives, which has led to its use in developing antimalarial drugs, antibiotics, anticancer agents, fungicides, and anti-inflammatory compounds.[1][3] The biological activity of 8-hydroxyquinoline derivatives, in particular, has been studied for the treatment of neurodegenerative diseases and cancer, often attributed to their metal-chelating properties.[3][4][5]

Foundational Quinoline Syntheses: A Historical Perspective

The late 19th century saw the development of several seminal synthetic methods for accessing the quinoline core, many of which are still in use today. These named reactions provide the fundamental toolkit for constructing substituted quinolines from simple aniline precursors.[2][6]

-

Skraup Synthesis (1880): This reaction synthesizes quinoline by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7]

-

Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this method uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of acid to form substituted quinolines.[6][8][9]

-

Friedländer Synthesis (1882): An aldol-type condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by a base or acid.[6]

-

Combes Synthesis (1888): This highly versatile method involves the acid-catalyzed condensation of an aniline with a β-diketone to yield 2,4-disubstituted quinolines.[1][10][11]

-

Conrad-Limpach Synthesis: This reaction of anilines with β-ketoesters is a primary route to synthesizing 4-hydroxyquinolines (quinolin-4-ones).[2][6]

These foundational methods established the strategic importance of aniline derivatives as the primary building blocks for the benzene portion of the quinoline ring.

Caption: Foundational pathways to the quinoline scaffold from aniline precursors.

Strategic Synthesis of this compound

The synthesis of a multi-substituted quinoline like this compound requires careful selection of starting materials and reaction type to ensure correct regiochemistry. The Combes synthesis presents the most direct and logical pathway.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule into readily available starting materials. The quinoline ring is disconnected across the C4-C4a and N1-C8a bonds, a strategy common to methods like the Combes synthesis. This reveals that the chloro and hydroxyl groups on the benzene ring originate from the aniline precursor, while the methyl group on the pyridine ring comes from the β-diketone.

-

Target: this compound

-

Key Precursors:

-

3-Amino-2-chlorophenol: Provides the C5-C8 portion of the quinoline, including the hydroxyl and chloro substituents.

-

Acetylacetone (2,4-pentanedione): Provides the N1, C2, C3, and C4 atoms, including the C4-methyl group.

-

The Combes Synthesis Pathway

The Combes synthesis proceeds in two main stages: the formation of a Schiff base/enamine intermediate, followed by an acid-catalyzed cyclization and dehydration to form the aromatic quinoline ring.[1][10]

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. iipseries.org [iipseries.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

An In-depth Technical Guide to the Ionization Constants of 8-Chloro-4-methylquinolin-5-ol

Abstract: This technical guide provides a comprehensive framework for the determination and interpretation of the acid dissociation constants (pKa) of 8-Chloro-4-methylquinolin-5-ol. This molecule possesses two key ionizable centers: the quinoline nitrogen, which imparts basic properties, and the phenolic hydroxyl group, which is acidic. Understanding the distinct pKa values for these functional groups is critical for researchers in drug discovery and development, as ionization state profoundly influences a compound's solubility, membrane permeability, receptor binding, and overall pharmacokinetic and pharmacodynamic profile. This document outlines both established experimental methodologies and modern computational approaches for elucidating these crucial physicochemical parameters. It is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Critical Role of pKa in Drug Development

The ionization constant, or pKa, is a fundamental physicochemical parameter that quantifies the strength of an acid in solution. For a molecule like this compound, which possesses both acidic and basic functionalities, there will be two distinct pKa values. The first, pKa₁, will correspond to the deprotonation of the protonated quinoline nitrogen (the conjugate acid), while the second, pKa₂, will relate to the deprotonation of the phenolic hydroxyl group.

The precise pKa values are dictated by the electronic effects of the substituents on the quinoline ring. In our target molecule:

-

8-Chloro group: This halogen acts as an electron-withdrawing group through induction, which is expected to decrease the electron density on the quinoline nitrogen. This will make the nitrogen a weaker base, thus lowering the pKa of its conjugate acid (pKa₁).[1] Conversely, it will stabilize the phenoxide anion, making the hydroxyl group more acidic (lower pKa₂).

-

4-Methyl group: As an electron-donating group, the methyl substituent will have the opposite effect, increasing the basicity of the quinoline nitrogen (higher pKa₁) and decreasing the acidity of the hydroxyl group (higher pKa₂). The pKa of 4-methylquinoline is reported as 5.67, which can serve as a useful reference point.[2]

-

5-Hydroxyl group: This group is an activating, electron-donating substituent that influences the overall electronic landscape of the molecule.

A thorough understanding of these pKa values is paramount for predicting a drug candidate's behavior in physiological environments, which have varying pH ranges (e.g., stomach pH ~1.5-3.5, blood pH ~7.4, small intestine pH ~6-7.4).

Theoretical Framework: Ionization Equilibria of this compound

The ionization of this compound can be represented by the following equilibria:

Equilibrium 1: Deprotonation of the Conjugate Acid (Quinolinium Ion)

This equilibrium is characterized by pKa₁.

Equilibrium 2: Deprotonation of the Phenolic Hydroxyl Group

This equilibrium is characterized by pKa₂.

The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of the molecule. For the quinoline nitrogen, it is expressed as:

pH = pKa₁ + log ([Quinoline] / [Quinolinium⁺])

And for the hydroxyl group:

pH = pKa₂ + log ([Phenoxide⁻] / [Phenol])

These equations are the foundation of the experimental methods described below.

Experimental Determination of pKa Values

The most common and reliable methods for the experimental determination of pKa values are potentiometric titration and UV-Vis spectrophotometric titration. Both methods rely on monitoring changes in a physical property of the solution as a function of added acid or base.

Potentiometric Titration

This "gold standard" method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa value is determined from the inflection point of the resulting titration curve.

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent (e.g., a 1:1 mixture of water and ethanol) to ensure solubility.[3] The final concentration should be in the range of 1-10 mM.

-

Add a known concentration of a strong acid (e.g., HCl) to fully protonate both the quinoline nitrogen and the hydroxyl group.

-

Adjust the ionic strength of the solution to a constant value (e.g., 0.1 M) with a background electrolyte like KCl. This minimizes changes in activity coefficients during the titration.

-

-

Titration Setup:

-

Calibrate a high-precision pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0) at the desired experimental temperature (typically 25 °C).

-

Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

-

Use a calibrated micro-burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

-

Data Acquisition:

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration until the pH has passed through both expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points. Alternatively, calculate the first derivative (ΔpH/ΔV) of the titration curve; the peaks in the first derivative plot correspond to the equivalence points. The pKa is the pH at half the volume of these peaks.

-

For more accurate determination, utilize specialized software that can fit the titration data to theoretical models.[3]

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. It requires a smaller amount of sample compared to potentiometric titration.

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Ensure all buffer solutions have the same ionic strength.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with varying pH.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorbance spectrum (e.g., from 200 to 500 nm) for each sample.

-

Identify the wavelengths where the largest changes in absorbance occur as a function of pH.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelengths against the pH of the solutions.

-

The resulting sigmoidal curves can be fitted to the Henderson-Hasselbalch equation to determine the pKa values. The pKa is the pH at the inflection point of the curve.[3]

-

Alternatively, for a single pKa, the following equation can be used: pKa = pH + log [(A - Aᵢ) / (Aₐ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized species, and Aₐ is the absorbance of the neutral species.

-

Computational Prediction of pKa Values

In silico methods provide a rapid and cost-effective means to estimate pKa values, especially in the early stages of drug discovery. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose.

The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in both the gas phase and in solution.

Thermodynamic Cycle for pKa Calculation:

Caption: Thermodynamic cycle for computational pKa prediction.

The pKa is then calculated using the equation:

pKa = ΔG°sol(deprot) / (2.303 * RT)

where ΔG°sol(deprot) is the Gibbs free energy of deprotonation in solution, R is the gas constant, and T is the temperature.

-

Structure Optimization:

-

The 3D structures of the protonated and deprotonated forms of this compound are built.

-

Geometry optimization is performed in both the gas phase and a simulated aqueous environment using a suitable level of theory, such as B3LYP with a 6-31+G(d,p) basis set.[1]

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.

-

-

Solvation Energy Calculation:

-

The effect of the solvent (water) is crucial and is typically modeled using an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[4] For higher accuracy, a small number of explicit water molecules can be included in the calculation to model direct hydrogen bonding interactions.[4]

-

-

pKa Calculation:

-

The Gibbs free energies are used to calculate ΔG°sol(deprot) from the thermodynamic cycle.

-

This value is then converted to the pKa.

-

Expected pKa Values and Data Summary

While direct experimental data for this compound is not available in the cited literature, we can estimate the pKa values based on the electronic effects of its substituents and data from related compounds.

| Ionizable Group | Parent Compound | pKa of Parent | Substituent Effect on Target | Expected pKa Range for this compound |

| Quinoline Nitrogen (pKa₁) | 4-Methylquinoline | 5.67[2] | -Cl (8-position): Electron-withdrawing, decreases basicity (lowers pKa).-OH (5-position): Electron-donating, increases basicity (raises pKa). | 4.0 - 5.5 |

| Hydroxyl Group (pKa₂) | Phenol | 9.95 | Quinoline Ring: Electron-withdrawing, increases acidity (lowers pKa).-Cl (8-position): Electron-withdrawing, increases acidity (lowers pKa).-Me (4-position): Electron-donating, decreases acidity (raises pKa). | 8.0 - 9.5 |

Note: These are estimated ranges. The interplay of electronic and steric effects can lead to values outside these predictions. Experimental verification is essential.

Conclusion

The determination of the pKa values for this compound is a critical step in its evaluation as a potential drug candidate. This guide has detailed the theoretical underpinnings and provided robust, step-by-step protocols for both experimental and computational determination of these crucial parameters. Potentiometric titration remains the benchmark for accuracy, while UV-Vis spectrophotometry offers a sensitive, low-material alternative. Computational methods, particularly DFT-based approaches, provide a powerful predictive tool for high-throughput screening and for rationalizing experimental results. A combined approach, where computational predictions guide and validate experimental measurements, represents the most rigorous and efficient strategy for characterizing the ionization behavior of novel chemical entities.

References

-

Shields, G. C. (2015). Computational Approaches for the Prediction of pKa Values. ResearchGate. [Link]

-

da Silva, A. D., et al. (n.d.). Determination of the pKa values of some biologically active and inactive hydroxyquinones. SciELO. [Link]

-

PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Methylquinoline. National Center for Biotechnology Information. [Link]

-

Pezzola, S., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. [Link]

-

Wikipedia. (n.d.). Acid dissociation constant. [Link]

-

Thapa, B., & Schlegel, H. B. (2016). Theoretical Calculation of pKa's of Selenols in Aqueous Solution Using an Implicit Solvation Model and Explicit Water Molecules. Journal of Physical Chemistry A. [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of 8-Chloro-4-methylquinolin-5-ol

This technical guide details the synthesis strategy for 8-Chloro-4-methylquinolin-5-ol and its structural analogs. While direct literature describing the isolation of the specific 5-ol isomer is limited, the synthesis of the 8-chloro-4-methylquinoline core is well-established via the Doebner-Miller reaction or modified Skraup syntheses.

The protocol below adapts the proven industrial synthesis of 8-chloro-4-methylquinoline (as described in Patent WO2007060685A1) and integrates the necessary retrosynthetic adjustments (using a methoxy-protected aniline precursor) to achieve the 5-hydroxyl functionality.

Retrosynthetic Analysis & Strategy

The target molecule, This compound , features a quinoline scaffold with specific substitution patterns that dictate the choice of starting materials:

-

The Pyridine Ring (Positions 1-4): Constructed via cyclization of an aniline derivative with an

-unsaturated ketone (Methyl Vinyl Ketone). -

The Benzene Ring (Positions 5-8): Pre-functionalized. To achieve the 5-hydroxy and 8-chloro pattern, the starting aniline must be 2-chloro-5-methoxyaniline (or 2-chloro-5-hydroxyaniline, if compatible with oxidation conditions).

-

Note: Direct use of aminophenols in oxidative cyclizations can lead to polymerization (tars). Therefore, the O-methyl protected route (followed by demethylation) is the standard high-fidelity approach.

-

Reaction Pathway:

-

Condensation: 2-Chloro-5-methoxyaniline + Methyl Vinyl Ketone (MVK).

-

Cyclization: Acid-catalyzed intramolecular ring closure (Modified Doebner-Miller).

-

Deprotection (if required): Cleavage of the methyl ether to yield the free alcohol (5-ol).

Safety & Handling Protocols (GLP)

Warning: This protocol involves corrosive acids, toxic reagents, and exothermic reactions.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved for halogenated solvents), chemical splash goggles, and a flame-resistant lab coat.

-

Specific Hazards:

-

Methyl Vinyl Ketone (MVK): Highly toxic by inhalation and skin absorption. Lachrymator.

-

Ferric Chloride (

): Corrosive and hygroscopic. -

Reaction Profile: The Doebner-Miller reaction is notoriously exothermic; temperature control is critical to prevent thermal runaway.

-

Step-by-Step Synthesis Protocol

Phase A: Catalyst Preparation (Activated Ferric Chloride on Silica)

Rationale: The use of a solid-supported catalyst ("Silferc") improves yield and reduces tar formation compared to traditional mineral acid methods.

-

Impregnation: Dissolve Ferric Chloride (

, anhydrous) in a minimal amount of volatile solvent (e.g., acetone). -

Support: Add Silica Gel (230-400 mesh) to the solution.

-

Activation: Evaporate the solvent under reduced pressure and dry the resulting powder at 120°C for 2 hours. Store in a desiccator.

Phase B: Cyclization (Core Synthesis)

| Parameter | Specification |

| Starting Material | 2-Chloro-5-methoxyaniline (1.0 eq) |

| Reagent | Methyl Vinyl Ketone (1.1 - 1.2 eq) |

| Catalyst | |

| Solvent | Glacial Acetic Acid |

| Lewis Acid Promoter | Zinc Chloride ( |

Procedure:

-

Solvation: In a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, dissolve 2-Chloro-5-methoxyaniline (10 mmol) in Glacial Acetic Acid (10 mL).

-

Catalyst Addition: Add the prepared

/Silica catalyst (approx. 1.25 g, containing ~10 mmol -

Controlled Addition: Slowly add Methyl Vinyl Ketone (11 mmol) dropwise over a period of 15–20 minutes.

-

Critical Control Point: Monitor internal temperature.[1] Do not allow the exotherm to spike uncontrollably.

-

-

Initial Heating: Heat the reaction mixture to 70–75°C and maintain for 1 hour.

-

Cyclization Promotion: Add anhydrous Zinc Chloride (

) (10 mmol). Increase temperature to reflux (~118°C) and maintain for 2 hours. -

Workup:

-

Cool the mixture to room temperature.

-

Filter through a Celite pad to remove the silica catalyst.

-

Basify the filtrate with 10% NaOH solution (pH ~10). Caution: Exothermic neutralization.

-

Extract with Ethyl Acetate (

mL).[1] -

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

-

Phase C: Demethylation (Target Isolation)

If the 5-methoxy intermediate was synthesized, convert to the 5-ol.

-

Reagent: Dissolve the crude 8-chloro-5-methoxy-4-methylquinoline in dry Dichloromethane (DCM).

-

Cleavage: Cool to -78°C and add Boron Tribromide (

) (1M in DCM, 3.0 eq) dropwise. -

Reaction: Allow to warm to room temperature and stir overnight.

-

Quench: Carefully quench with Methanol (exothermic).

-

Purification: Neutralize with

, extract with EtOAc, and purify via recrystallization (Ethanol) or flash chromatography.

Process Visualization (DOT Diagram)

Figure 1: Logical workflow for the synthesis of this compound, highlighting the critical intermediate and deprotection step.

Quantitative Data Summary

| Metric | Value / Range | Notes |

| Molar Yield (Core) | 55% - 65% | Typical for Doebner-Miller on deactivated anilines. |

| Reaction Temp | 70°C (Initial) | Staged heating prevents polymerization. |

| Catalyst Load | 1.0 Equivalent | Stoichiometric Lewis acid required for dehydration. |

| Appearance | Off-white to Beige Solid | Upon recrystallization. |

References

- Babu, J. R., et al. (2007). An improved process for the synthesis of quinoline derivatives. World Intellectual Property Organization. Patent WO2007060685A1.

-

ECHA. (n.d.). Quinolin-8-ol - Substance Information. European Chemicals Agency. Available at: [Link]

Sources

Solvent selection for 8-Chloro-4-methylquinolin-5-ol extraction

Application Note & Protocol

Topic: Strategic Solvent Selection for the Extraction of 8-Chloro-4-methylquinolin-5-ol from Complex Matrices

Abstract

The isolation and purification of active pharmaceutical ingredients (APIs) and intermediates are critical steps in drug development and manufacturing. This compound is a substituted quinoline derivative of interest, and its efficient extraction is paramount for downstream applications. This document provides a comprehensive guide for researchers and scientists on selecting an optimal solvent system for the extraction of this molecule. We will delve into the physicochemical properties of the target analyte, apply theoretical extraction principles, and present a detailed, self-validating experimental protocol for systematic solvent screening. The causality behind each experimental choice is explained to empower the researcher with a foundational understanding adaptable to various experimental contexts.

Understanding the Analyte: Physicochemical Profile of this compound

A successful extraction strategy begins with a thorough understanding of the target molecule's structure and resulting chemical properties. The structure of this compound dictates its polarity, acidity/basicity, and potential for intermolecular interactions.

-

Structure: The molecule consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a nitrogen atom. This core is substituted with a chloro group at position 8, a methyl group at position 4, and a hydroxyl group at position 5.

-

Polarity and Hydrogen Bonding: The quinoline ring system itself possesses a degree of polarity due to the electronegative nitrogen atom. The hydroxyl (-OH) group is a potent contributor to the molecule's polarity and is capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor[1][2][3]. The presence of both a hydroxyl group and a heterocyclic nitrogen suggests that intermolecular hydrogen bonding will significantly influence its solubility profile[1][4]. Overall, this compound should be considered a moderately polar molecule.

-

Acidity and Basicity (pKa): The molecule is amphoteric, meaning it can act as both an acid and a base.

-

Basicity: The nitrogen atom on the quinoline ring is basic and can be protonated under acidic conditions. The pKa of the conjugate acid of quinoline is approximately 4.85. The presence of an electron-withdrawing chloro group at the 8-position is expected to decrease the basicity of the nitrogen, likely lowering the pKa of its conjugate acid to the 2.5-3.5 range. For instance, the pKa of 8-chloroquinoline's conjugate acid is cited as approximately 2.5[5].

-

Acidity: The hydroxyl group at the 5-position is phenolic and therefore weakly acidic. It can be deprotonated under basic conditions to form a phenoxide salt. The pKa of this phenolic proton is expected to be in the range of 8-10, typical for substituted quinolinols.

-

This amphoteric nature is the most critical property to exploit during liquid-liquid extraction (LLE). By adjusting the pH of the aqueous phase, we can control the ionization state of the molecule, drastically altering its solubility and partitioning behavior.

The Theoretical Basis for Solvent Selection in Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of this process is dictated by the Distribution Coefficient (D) , which is the ratio of the total concentration of the analyte in the organic phase to its total concentration in the aqueous phase at equilibrium.

For an ionizable compound like this compound, the distribution coefficient is pH-dependent.

-

At low pH (e.g., pH < 2): The quinoline nitrogen will be protonated, forming a cationic species (a salt). This salt will be highly soluble in the aqueous phase and poorly soluble in most organic solvents. This allows for selective retention of the compound in the acidic aqueous phase while non-basic impurities can be extracted into an organic solvent.

-

At neutral pH (e.g., pH ~7): The molecule will be in its neutral, un-ionized form. In this state, its solubility in an organic solvent of appropriate polarity will be maximized. This is the ideal condition for extracting the compound from an aqueous matrix into an organic phase.

-

At high pH (e.g., pH > 11): The phenolic hydroxyl group will be deprotonated, forming an anionic phenoxide. This species is, again, highly water-soluble and will partition preferentially into the aqueous phase. This allows for the removal of neutral or basic impurities into an organic solvent.

Therefore, a robust extraction protocol can be designed by manipulating the pH to move the target analyte between aqueous and organic phases, achieving both extraction and purification.

A Systematic Workflow for Solvent Screening

A haphazard selection of solvents is inefficient. A systematic approach ensures that a broad range of solvent properties are tested, leading to a well-justified and optimized final choice. The following workflow is recommended.

Caption: A systematic workflow for solvent selection.

Table 1: Properties of Recommended Candidate Solvents for Screening

| Solvent Class | Solvent Name | Polarity Index (Snyder) | Boiling Point (°C) | Density (g/mL) | Key Characteristics & Safety Notes |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | 77 | 0.902 | Moderately polar, good general-purpose solvent. Flammable. |

| Isopropyl Acetate (IPAc) | 4.0 | 89 | 0.872 | Slightly less polar than EtOAc, can offer different selectivity. Flammable. | |

| Ethers | Methyl tert-butyl ether (MTBE) | 2.5 | 55 | 0.740 | Low polarity, less prone to emulsion formation. Flammable, volatile. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 4.2 | 80 | 0.854 | Greener alternative to DCM/THF, stable to acid/base. Flammable. | |

| Ketones | Methyl isobutyl ketone (MIBK) | 3.8 | 117 | 0.802 | Good dissolving power, higher boiling point. Flammable. |

| Chlorinated | Dichloromethane (DCM) | 3.1 | 40 | 1.326 | High density, good for a broad range of polarities. Volatile, suspected carcinogen. Use in fume hood. |

| Chloroform (CHCl₃) | 4.1 | 61 | 1.489 | Similar to DCM but higher boiling point. Volatile, toxic, suspected carcinogen. Use in fume hood. |

Experimental Protocol: Small-Scale LLE Screening

This protocol is designed to be a self-validating system for determining the optimal solvent and pH conditions for extracting this compound.

Objective: To determine the distribution coefficient (D) of this compound between water at three different pH values and a panel of seven organic solvents.

Materials:

-

This compound standard

-

Candidate solvents (from Table 1)

-

Methanol or DMSO (for stock solution)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M and 0.1 M

-

Sodium hydroxide (NaOH), 1 M and 0.1 M

-

Phosphate buffer (pH 7)

-

2 mL glass vials with PTFE-lined caps (approx. 24 vials)

-

Vortex mixer

-

Centrifuge (optional, to break emulsions)

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

Part A: Preparation of Solutions

-

Analyte Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in a minimal amount of methanol or DMSO in a 10 mL volumetric flask. Dilute to the mark with the same solvent to create a 1 mg/mL stock solution. Rationale: A concentrated stock in a water-miscible solvent allows for easy spiking into the aqueous phase.

-

Aqueous Phases:

-

pH 2 Water: Add 0.1 M HCl to deionized water until the pH meter reads 2.0 ± 0.1.

-

pH 7 Water: Use a prepared phosphate buffer or adjust deionized water to pH 7.0 ± 0.1.

-

pH 10 Water: Add 0.1 M NaOH to deionized water until the pH meter reads 10.0 ± 0.1.

-

Part B: Liquid-Liquid Extraction

-

Labeling: Label one vial for each solvent and each pH condition (e.g., "EtOAc-pH2", "EtOAc-pH7", etc.).

-

Aqueous Phase Addition: Pipette 1.0 mL of the appropriate aqueous phase (pH 2, 7, or 10) into each corresponding labeled vial.

-

Spiking: Add 10 µL of the 1 mg/mL analyte stock solution to each vial. This results in an initial aqueous concentration of 10 µg/mL.

-

Organic Solvent Addition: Add 1.0 mL of the corresponding organic solvent to each vial.

-

Equilibration: Cap each vial securely. Vortex vigorously for 2 minutes to ensure thorough mixing and allow the system to reach equilibrium. Rationale: Vigorous mixing maximizes the surface area between the two phases, accelerating the mass transfer of the analyte.

-

Phase Separation: Allow the vials to stand undisturbed for 5-10 minutes for the layers to separate. If an emulsion forms, centrifuge the vials at low speed (e.g., 2000 rpm) for 5 minutes.

Part C: Sample Analysis

-

Sampling: Carefully remove a known aliquot (e.g., 0.5 mL) from the aqueous phase of each vial. Be extremely careful not to disturb the interface or draw up any of the organic layer.

-

Quantification: Analyze the concentration of this compound remaining in the aqueous phase using a pre-validated HPLC or UV-Vis method.

-

For UV-Vis: Create a calibration curve using standards prepared in the corresponding pH-adjusted water.

-

For HPLC: The method should be capable of resolving the analyte from any solvent peaks.

-

-

Create a "Total Concentration" Standard: Prepare a control sample by adding 10 µL of the stock solution to 1.0 mL of the pH 7 aqueous phase. This represents the initial concentration (C_initial) before extraction.

Part D: Data Analysis

-

Calculate Aqueous Concentration (C_aq): Determine the concentration of the analyte in the aqueous sample from your calibration curve.

-

Calculate Organic Concentration (C_org): Calculate the concentration in the organic phase by mass balance:

-

C_org = (C_initial - C_aq) * (V_aq / V_org)

-

Since V_aq = V_org = 1.0 mL, the equation simplifies to: C_org = C_initial - C_aq

-

-

Calculate Distribution Coefficient (D):

-

D = C_org / C_aq

-

Data Summary and Interpretation

Tabulate your results for easy comparison.

Table 2: Experimental Results for Distribution Coefficient (D)

| Solvent | D at pH 2 | D at pH 7 | D at pH 10 |

| Ethyl Acetate | |||

| Isopropyl Acetate | |||

| MTBE | |||

| 2-MeTHF | |||

| MIBK | |||

| Dichloromethane | |||

| Chloroform |

Interpretation of Results:

-

High D value (>10): Indicates that the analyte strongly partitions into the organic phase. This is desirable for extraction.

-

Low D value (<0.1): Indicates the analyte remains in the aqueous phase.

-

Ideal Profile for Extraction: You are looking for the solvent that gives the highest D value at pH 7 (when the molecule is neutral) and the lowest D values at pH 2 and pH 10 (when the molecule is charged). This profile provides the greatest opportunity for a selective, pH-swinging extraction and purification protocol. For example, a solvent like Ethyl Acetate might show a D > 20 at pH 7 but D < 0.1 at pH 2, making it an excellent candidate.

Safety Considerations

All experimental work must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, is mandatory. Handle all organic solvents with care, paying close attention to their flammability and toxicity. Dichloromethane and chloroform are suspected carcinogens and require special handling and disposal procedures. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The selection of an appropriate solvent is not a matter of chance but a structured scientific process. By understanding the fundamental physicochemical properties of this compound, particularly its amphoteric nature, a highly effective extraction strategy can be devised. The detailed protocol provided herein offers a robust and systematic method for screening a diverse range of solvents. This empirical approach, grounded in chemical principles, empowers researchers to identify the optimal solvent and pH conditions, ensuring high recovery and purity of the target compound for subsequent research and development activities.

References

-

Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. (2022). MDPI. [Link]

-

UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. [Link]

-

Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. (2017). MDPI. [Link]

-

The Hydrogen‐Bond Continuum in the Salt/Cocrystal Systems of Quinoline and Chloro‐Nitrobenzoic Acids. (2025). ResearchGate. [Link]

-

Intramolecular hydrogen bond in 2-quinolinesulfonamide (I) (calculated) and 8-quinolinesulfonamide (II) (experimentally determined). ResearchGate. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing. [Link]

-

Hydrogen bonding in quinolinium-4-carboxylate trihydrate. (1999). PubMed. [Link]

-

Second-order polarizabilities of some quinolines. ResearchGate. [Link]

-

Quinoline derivative and their pharmacological & medicinal potential. (2022). Neliti. [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

8-Chloroquinoline. CAS Common Chemistry. [Link]

-

pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 8-Chloro-4-methylquinolin-5-ol in aqueous media

Status: Active Last Updated: February 21, 2026 Subject: Overcoming "Brick Dust" Solubility Profiles in Aqueous Media Compound Class: Halogenated Hydroxyquinolines (5-Hydroxy Series)

Executive Summary

You are encountering solubility issues with 8-Chloro-4-methylquinolin-5-ol because it exhibits a classic "Brick Dust" profile: high crystal lattice energy combined with significant lipophilicity (high LogP). Unlike its famous isomer 8-hydroxyquinoline (oxine), the 5-hydroxy substitution pattern prevents the formation of an intramolecular hydrogen bond or metal chelate ring, leaving the polar groups exposed but the molecule overall neutral at physiological pH.

This guide provides three validated workflows to solubilize this compound for biological assays and formulation.

Module 1: The pH-Dependent Solubility Workflow

Best for: Initial stock preparation, chemical synthesis, and non-biological screenings.

The Science (Causality)

This molecule is amphoteric . It possesses a basic quinoline nitrogen (

-

pH < 4: The nitrogen protonates (

), forming a soluble cation. -

pH > 10: The phenol deprotonates (

), forming a soluble anion. -

pH 5–9 (The Danger Zone): The molecule exists primarily in its neutral, uncharged state. Here, solubility is lowest because water cannot effectively solvate the hydrophobic chloro-methyl-quinoline core.

Protocol: The "U-Curve" Titration

Do not attempt to dissolve directly in neutral water (pH 7).

-

Acidic Dissolution (Preferred for Stability):

-

Suspend 10 mg of compound in 1 mL of 0.1 M HCl or 0.1 M Methanesulfonic acid .

-

Vortex for 60 seconds.

-

Result: Clear yellow/orange solution (Cationic form).

-

Usage: Dilute into buffer slowly. If the final pH stays below 4, it remains soluble.

-

-

Alkaline Dissolution:

-

Suspend 10 mg in 1 mL of 0.1 M NaOH .

-

Result: Clear solution (Anionic form).

-

Warning: Phenolates are prone to oxidative degradation (turning brown/black) over time. Use immediately or degas solvents with Argon.

-

Decision Matrix: pH Strategy

Figure 1: Decision matrix for pH-based solubilization. Note that neutral pH applications require alternative strategies (Module 2).

Module 2: Cosolvent Systems (The "Stock-and-Dilute" Method)

Best for: In vitro biological assays (Cell culture, Enzyme inhibition).

The Science

To maintain solubility at neutral pH (where the compound is neutral), you must disrupt the water lattice using water-miscible organic solvents. The 8-Chloro and 4-Methyl substituents significantly increase the lipophilicity, requiring a "co-solvent spike."

Recommended Solvent Systems

| Solvent System | Recommended Stock Conc. | Max Final % in Assay | Solubility Rating | Notes |

| DMSO (100%) | 20–50 mM | 0.1% – 0.5% | ⭐⭐⭐⭐⭐ | Gold standard. Freeze-thaw stable. |

| PEG 400 | 10 mM | 1% – 5% | ⭐⭐⭐⭐ | Good for animal dosing; viscous. |

| Ethanol | 5–10 mM | < 1% | ⭐⭐ | Prone to evaporation; lower capacity. |

Protocol: Preventing the "Crash-Out"

A common failure is precipitation immediately upon adding the DMSO stock to the aqueous buffer.

-

Prepare Stock: Dissolve compound in 100% DMSO to 20 mM.

-

Intermediate Dilution (The Critical Step):

-

Do not pipette 1 µL of stock directly into 1 mL of water. The high local concentration causes immediate nucleation.

-

Instead, perform a serial dilution in DMSO first to reach 1000x your target concentration.

-

-

Final Addition:

-

Add the diluted DMSO solution to the buffer while vortexing the buffer .

-

Visual Check: Hold the tube against a light source. If you see "smoke" or turbidity (Tyndall effect), the compound has precipitated.

-

Module 3: Cyclodextrin Complexation (The "Stealth" Carrier)

Best for: In vivo studies (IV/IP/Oral) or high-concentration neutral buffers.

The Science

Cyclodextrins (CDs) form inclusion complexes.[1][2][3][4] The hydrophobic chloro-methyl-quinoline core inserts into the lipophilic cavity of the CD, while the hydrophilic CD exterior interacts with water. This "hides" the hydrophobic portion from the aqueous environment.

-

Recommended CD: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

-

Why: The pore size of β-CD (approx 6.0–6.5 Å) is ideal for fitting the quinoline bicyclic system.

Protocol: Phase Solubility Solubilization

-

Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).

-

Note: Ensure the CD is fully dissolved (clear solution) before adding the drug.

-

-

Addition: Add excess this compound to the vehicle (e.g., 5 mg/mL).

-

Equilibration:

-

Shake/rotate at room temperature for 24–48 hours.

-

Why? Complexation is an equilibrium process; it is not instantaneous.

-

-

Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

-

Quantification: Analyze the filtrate by UV-Vis or HPLC to determine the final soluble concentration.

Mechanism of Action Diagram

Figure 2: Equilibrium dynamics of cyclodextrin inclusion. The hydrophobic quinoline core enters the CD cavity, shielding it from the aqueous solvent.

Frequently Asked Questions (FAQ)

Q1: I see a precipitate after 24 hours in PBS, even though it was clear initially. Why? A: This is likely a supersaturation event . If you used the "DMSO spike" method (Module 2), you may have created a kinetically stable solution that is thermodynamically unstable. Over time, the crystal lattice energy drives the molecules to aggregate.

-

Fix: Lower the concentration or switch to the Cyclodextrin method (Module 3) which creates a thermodynamically stable complex.

Q2: Can I use 8-Hydroxyquinoline (Oxine) protocols for this compound? A: Use with caution. While solubility trends are similar, the chemical reactivity is different.

-

Difference: 8-Hydroxyquinoline chelates metals (Mg, Zn, Cu) via the N and 8-OH. Your compound (5-OH) cannot form this 5-membered chelate ring due to geometry.

-

Implication: Do not rely on metal-chelation strategies to solubilize this specific isomer.

Q3: Is the compound light-sensitive? A: Halogenated quinolines can undergo photolytic dehalogenation.

-

Recommendation: Always wrap vials in aluminum foil or use amber glassware during the 24-48h equilibration steps described in Module 3.

References

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

-

PubChem Compound Summary. (2024). 5-Chloroquinolin-8-ol (Isomer Analog Data). National Center for Biotechnology Information.

-

Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Resolving Steric Hindrance Challenges in 4-Methyl Quinoline Substitution

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide practical, in-depth solutions to the common and complex challenges associated with introducing substituents onto the 4-methyl quinoline scaffold. The steric bulk of the C4-methyl group presents a significant hurdle for many standard substitution reactions, often leading to low yields, poor regioselectivity, or complete reaction failure.

This resource, grounded in established literature and practical experience, offers a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these synthetic challenges. We will explore the underlying principles of steric hindrance in this system and provide actionable protocols and strategies to achieve your desired functionalization.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

Why is substitution on 4-methyl quinoline so challenging?

-

My C2-lithiation followed by electrophilic quench is failing. What's going wrong?

-

I'm seeing a mixture of isomers in my C-H arylation. How can I improve selectivity?

-

Are there alternatives to direct functionalization of the quinoline core?

-

-

Troubleshooting Guides

-

Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling at C2/C3

-

Problem 2: Poor Regioselectivity in Direct C-H Functionalization

-

Problem 3: Inactivity in Reactions Targeting the Benzenoid Ring (C5-C8)

-

-

Advanced Strategies & Protocols

-

Protocol 1: N-Oxide Directed C2-Arylation of 4-Methyl Quinoline

-

Protocol 2: Chelation-Assisted C8-Functionalization

-

-

References

Frequently Asked Questions (FAQs)

Why is substitution on 4-methyl quinoline so challenging?

The primary challenge is steric hindrance . The methyl group at the C4 position physically blocks the approach of reagents to the adjacent C3 and, to a lesser extent, the more distant C5 positions. This phenomenon, known as steric hindrance, slows down or prevents reactions that require a nucleophile or catalyst to access these sites.[1] For transition metal-catalyzed reactions, the methyl group can impede the coordination of the metal center to the quinoline nitrogen or prevent the necessary geometric arrangement for C-H activation or oxidative addition steps.

My C2-lithiation followed by electrophilic quench is failing. What's going wrong?

This is a classic issue. While the C2 position is electronically activated (α to the nitrogen), direct deprotonation with strong bases like n-butyllithium can be difficult on 4-methyl quinoline. The C4-methyl group can sterically shield the C2-proton. Furthermore, competitive deprotonation of the C4-methyl group itself can occur, leading to a mixture of products or consumption of the base in a non-productive pathway.

Troubleshooting Tip: Consider using a hindered lithium amide base, such as Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP), at low temperatures (-78 °C). These bases are more sterically demanding and can sometimes exhibit different selectivity. Also, ensure your solvent and glassware are scrupulously dry, as trace water will quench the organolithium reagent.

I'm seeing a mixture of isomers in my C-H arylation. How can I improve selectivity?

Poor regioselectivity is a common outcome when multiple C-H bonds have similar reactivity. For 4-methyl quinoline, direct C-H functionalization can potentially occur at C2, C3, C5, and C8.

Key Strategies for Improving Selectivity:

-

Directing Groups: The most powerful strategy is to install a directing group. An N-oxide can effectively direct functionalization to the C2 position.[2][3][4] An 8-amido or similar chelating group can direct reactions specifically to the C8 or even the remote C5 position.[5][6]

-

Catalyst/Ligand Tuning: The choice of metal and ligand is critical. Rhodium catalysts, for instance, may favor different positions compared to palladium catalysts.[7][8][9] Bulky phosphine ligands on a palladium catalyst can disfavor reaction at the more hindered C3 position, potentially increasing selectivity for C2 or C8.

Are there alternatives to direct functionalization of the quinoline core?

Yes. When direct substitution proves intractable, building the functionalized quinoline from scratch is an excellent alternative. Classical quinoline syntheses like the Doebner-von Miller, Skraup, or Friedländer reactions allow for the use of pre-functionalized anilines or carbonyl compounds, thereby incorporating the desired substituent before the heterocyclic ring is even formed.[10][11] This approach bypasses the steric issues of post-synthesis modification entirely.

Troubleshooting Guides

Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling at C2/C3

You are attempting a Suzuki, Heck, or similar cross-coupling reaction on a halo-4-methylquinoline at the C2 or C3 position and observing poor conversion of your starting material.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for low conversion.

Detailed Causality and Solutions

| Possible Cause | Explanation | Troubleshooting Steps |

| Inactive Catalyst | The steric bulk of the 4-methyl group hinders the oxidative addition step, a key part of the catalytic cycle. The catalyst may be slow to activate or may be decomposing. | 1. Increase Catalyst Loading: Try increasing the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) loading to 5-10 mol%.[7] 2. Use Electron-Rich, Bulky Ligands: Ligands like XPhos, SPhos, or other biaryl phosphines can stabilize the palladium center and promote oxidative addition with hindered substrates.[7] 3. Employ Pre-catalysts: Use modern palladacycle pre-catalysts (e.g., G3-XPhos) that form the active Pd(0) species more reliably. |

| Suboptimal Conditions | The reaction may require more energy to overcome the activation barrier imposed by steric hindrance. Solvent and base choice can dramatically affect catalyst activity and solubility. | 1. Elevate Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Use a high-boiling solvent like dioxane or toluene.[7] 2. Screen Solvents: Test a range of solvents. Apolar solvents (toluene) often work well, but sometimes polar aprotic (DMF) or mixed systems (t-BuOH/water) can be effective.[7] 3. Vary the Base: The base is critical. For Suzuki couplings, K₂CO₃ or Cs₂CO₃ are standard, but K₃PO₄ is often superior for hindered substrates.[7] |

| Poor Reagent Quality | Impurities in the starting haloquinoline or degradation of the coupling partner (e.g., boronic acid) can inhibit the catalyst. | 1. Purify Starting Materials: Ensure the halo-4-methylquinoline is pure via recrystallization or chromatography. 2. Verify Coupling Partner: Check the integrity of boronic acids, as they can dehydrate to form unreactive boroxines.[12] |

Problem 2: Poor Regioselectivity in Direct C-H Functionalization

You are attempting a direct C-H arylation or alkylation on 4-methyl quinoline and obtaining a difficult-to-separate mixture of C2, C5, and/or C8 isomers.

Decision Pathway for Improving Regioselectivity

Caption: Decision-making for regioselectivity control.

Detailed Causality and Solutions

| Target Position | Recommended Strategy | Mechanism of Control |

| C2-Position | N-Oxide Directed Functionalization | The quinoline is first oxidized to the corresponding N-oxide using an oxidant like m-CPBA. The N-oxide oxygen atom then acts as an effective directing group, coordinating to the transition metal catalyst (e.g., Pd, Cu, Rh) and delivering it to the proximal C2-H bond for activation.[2][3][4] The N-oxide can be removed later via reduction if desired. |

| C8-Position | Chelation-Assisted C-H Activation | A chelating group, such as an amide (-NHCOR) or picolinamide, is installed at the C8-amino position. This group forms a stable bidentate complex with the metal catalyst (e.g., Ru, Pd, Fe), creating a metallacycle that positions the catalyst to selectively activate the C8-H bond.[5][13] |

| C5-Position | Remote C-H Activation | This is more challenging. Some chelation-based strategies using an 8-amido directing group with specific iron or cobalt catalysts have shown success in directing functionalization to the remote C5 position.[5][14] This occurs through a larger metallacyclic intermediate. |

| C3-Position | Steric and Electronic Bias | Achieving high C3 selectivity is difficult due to severe steric hindrance from the C4-methyl group. Some specialized Nickel-catalyzed methods using Lewis acids might favor C4-alkylation, which proceeds via a different mechanism, but C3-functionalization is rare.[2] Often, C3 products are minor isomers in reactions targeting other sites. |

Problem 3: Inactivity in Reactions Targeting the Benzenoid Ring (C5-C8)

You are attempting an electrophilic aromatic substitution (e.g., nitration, sulfonation) on 4-methyl quinoline and observing no reaction, even under harsh conditions.

Explanation and Solutions

Under strongly acidic conditions required for many electrophilic aromatic substitutions, the quinoline nitrogen is protonated to form a quinolinium ion. This has a profound deactivating effect on the entire ring system, especially the benzenoid portion, making it highly resistant to electrophilic attack.

Alternative Strategies:

-

C-H Activation: As discussed above, transition metal-catalyzed C-H activation is the most effective modern method to functionalize the benzenoid ring, bypassing the need for harsh electrophilic conditions.[6] An 8-amino directing group is particularly effective for targeting the C5 and C8 positions.

-

Build the Ring: Synthesize the quinoline from an already substituted aniline using a method like the Skraup or Doebner-von Miller synthesis.[10][11] For example, to obtain 8-nitro-4-methylquinoline, one could start with 2-nitroaniline.

Advanced Strategies & Protocols

Protocol 1: N-Oxide Directed C2-Arylation of 4-Methyl Quinoline

This protocol describes the palladium-catalyzed C2-arylation of 4-methyl quinoline with an aryl bromide via an N-oxide intermediate. This is a reliable method for overcoming the steric hindrance of the C4-methyl group to achieve selective C2 functionalization.[2][3][4]

Step 1: Synthesis of 4-Methylquinoline N-oxide

-

In a round-bottom flask, dissolve 4-methyl quinoline (1.0 equiv) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equiv) portion-wise, monitoring the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-methylquinoline N-oxide.

Step 2: Palladium-Catalyzed C2-Arylation

-

In a glovebox or under an inert atmosphere (Argon/Nitrogen): To an oven-dried reaction vessel, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., X-Phos, 10 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

-

Add the 4-methylquinoline N-oxide (1.0 equiv) and the aryl bromide (1.2 equiv).

-

Add a degassed solvent, such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the C2-arylated quinoline N-oxide.

(Optional Step 3: Reduction of the N-oxide back to the quinoline if desired, e.g., using PCl₃ or H₂/Pd-C).

Protocol 2: Chelation-Assisted C8-Functionalization

This protocol outlines a general procedure for the functionalization of the C8 position using a removable picolinamide directing group, a strategy effective with various transition metals.

Step 1: Installation of the Picolinamide Directing Group

-

Start with 8-amino-4-methylquinoline (commercially available or synthesized).

-

Dissolve the aminoquinoline (1.0 equiv) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 equiv) in an anhydrous solvent like DCM.

-

Cool the mixture to 0 °C.

-

Slowly add picolinoyl chloride (1.1 equiv) and allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction by washing with aqueous acid (e.g., 1M HCl), then bicarbonate solution, and finally brine.

-

Dry the organic layer, concentrate, and purify the resulting 8-picolinamide-4-methylquinoline by chromatography or recrystallization.

Step 2: Ruthenium-Catalyzed C8-Olefination (Example)

-

Under an inert atmosphere, combine the 8-picolinamide-4-methylquinoline (1.0 equiv), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and an acrylate coupling partner (e.g., n-butyl acrylate, 2.0 equiv).

-

Add a solvent such as 1,2-dichloroethane (DCE).

-

Heat the reaction at ~80-100 °C for 12-24 hours.

-

After cooling, filter the reaction mixture and concentrate the solvent.

-

Purify the crude product by column chromatography.

Step 3: Removal of the Directing Group

-

The picolinamide group can be hydrolyzed under basic or acidic conditions to regenerate the 8-amino group, leaving the C8-functionalized product.

References

-

Isoquinoline skeleton synthesis via chelation-assisted C−H activation. (2025). ResearchGate. [Link]

-

Palladium-Catalyzed Chelation-Assisted Aldehyde C–H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. (2024). The Journal of Organic Chemistry. [Link]

-